molecular formula C13H14FNO3 B1437260 (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid CAS No. 886363-63-9

(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid

Cat. No.: B1437260
CAS No.: 886363-63-9
M. Wt: 251.25 g/mol
InChI Key: BDORXXXEFSZGOZ-UHFFFAOYSA-N
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Description

(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is an organic compound that features a 4-fluoro-phenyl group and a 4-oxo-piperidin-1-yl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid typically involves the following steps:

    Formation of the 4-Fluoro-phenyl group: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced to a phenyl ring.

    Formation of the 4-oxo-piperidin-1-yl group: This involves the synthesis of a piperidine ring followed by oxidation to introduce the keto group at the 4-position.

    Coupling of the two groups: The final step involves coupling the 4-fluoro-phenyl group with the 4-oxo-piperidin-1-yl group via an acetic acid linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-fluoro-phenyl group and the 4-oxo-piperidin-1-yl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-phenyl)-acetic acid: Lacks the 4-oxo-piperidin-1-yl group, which may result in different chemical and biological properties.

    (4-Oxo-piperidin-1-yl)-acetic acid: Lacks the 4-fluoro-phenyl group, which can affect its reactivity and applications.

Uniqueness

(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid is unique due to the combination of the 4-fluoro-phenyl group and the 4-oxo-piperidin-1-yl group

Properties

IUPAC Name

2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-10-3-1-9(2-4-10)12(13(17)18)15-7-5-11(16)6-8-15/h1-4,12H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDORXXXEFSZGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661395
Record name (4-Fluorophenyl)(4-oxopiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-63-9
Record name (4-Fluorophenyl)(4-oxopiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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